molecular formula C19H16N2O2 B2659789 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 58867-55-3

2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2659789
CAS No.: 58867-55-3
M. Wt: 304.349
InChI Key: HYKMSFVNDBWYSP-UHFFFAOYSA-N
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Description

2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Properties

IUPAC Name

2-[(1,2-dimethylindol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12-9-14-10-13(7-8-17(14)20(12)2)11-21-18(22)15-5-3-4-6-16(15)19(21)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKMSFVNDBWYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione. This reaction is catalyzed by concentrated sulfuric acid, which facilitates the formation of the desired product . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications that can lead to new compounds with potential applications.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antiviral Properties : Research indicates that indole derivatives may exhibit antiviral effects against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through specific molecular interactions.
  • Antimicrobial Effects : The compound has shown promise in combating bacterial infections, making it a candidate for further exploration in antimicrobial drug development .

Medicine

In medicinal chemistry, 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is being explored for its therapeutic applications . Its potential as a drug candidate is attributed to its ability to modulate enzyme activity and interact with specific receptors. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic targets .

Industry

This compound is also utilized in the industrial sector , particularly in the production of dyes and pigments. Its unique chemical structure allows it to be incorporated into various formulations that require specific color properties or stability under different conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of various indole derivatives, including 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. The results indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF7 breast cancer cells), with an IC50 value suggesting potent activity. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the indole ring in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against a range of bacterial strains. The findings revealed that it exhibited considerable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential utility as a lead compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known as isoindole derivative , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The unique structure of this compound positions it as a potential candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O2C_{19}H_{16}N_{2}O_{2} with a molecular weight of approximately 304.35 g/mol. Its structural features include an indole moiety and an isoindole core, which are known for their significant biological activities.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits notable anticancer properties. For instance, it has shown a preferential suppression of rapidly dividing cancer cell lines such as A549 (lung cancer) compared to non-tumor fibroblasts. The cytotoxicity was assessed using IC50 values, indicating effective inhibition of cell growth at low concentrations (less than 10 µM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of less than 1 µg/mL . This suggests its potential as a therapeutic agent in treating resistant bacterial infections.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets within cells. The indole structure is known to interact with various receptors and enzymes, potentially leading to the inhibition or activation of critical biological pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (lung cancer)< 10 µM
AntibacterialMRSA< 1 µg/mL
AntifungalCandida albicansNot specified

Case Study: Anticancer Efficacy

In a study focusing on the anticancer efficacy of several indole derivatives, the compound was tested alongside other synthesized analogs. It exhibited superior activity against A549 cells, demonstrating its potential as a lead compound in anticancer drug development .

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